1-[5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-2,3-dihydro-1H-indole
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Overview
Description
1-[5-Fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[5-fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline involves several steps. One common method includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This reaction yields the indole product, which is then further modified to introduce the fluorine and piperazine groups.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[5-Fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-Fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The fluorine and piperazine groups further enhance its activity by improving its binding properties and stability.
Comparison with Similar Compounds
Similar compounds to 1-[5-fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline include other indole derivatives such as:
- Methyl 5-fluoro-2-(4-methylpiperazino)benzoate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of the fluorine and piperazine groups in 1-[5-fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline sets it apart, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20FN5 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-2,3-dihydroindole |
InChI |
InChI=1S/C17H20FN5/c1-21-8-10-22(11-9-21)16-14(18)12-19-17(20-16)23-7-6-13-4-2-3-5-15(13)23/h2-5,12H,6-11H2,1H3 |
InChI Key |
VWQFSDNCWYJWQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2F)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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